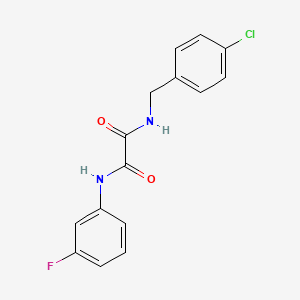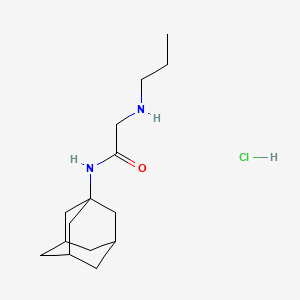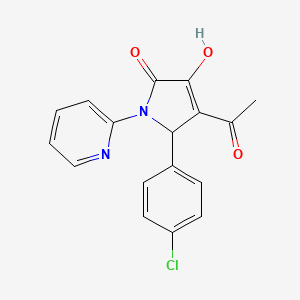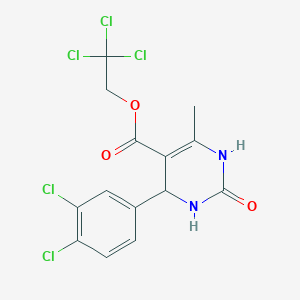![molecular formula C18H25N3O3 B4935264 N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)
N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea, commonly known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea-based compounds and is a selective antagonist of the neuropeptide Y (NPY) Y2 receptor.
Mécanisme D'action
BRL-15572 acts as a selective antagonist of the N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea Y2 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea is a neuropeptide that is involved in the regulation of various physiological processes, including food intake, energy metabolism, anxiety, and stress. By blocking the Y2 receptor, BRL-15572 inhibits the effects of N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea, leading to its anxiolytic and antidepressant effects, as well as its potential use in the treatment of obesity, diabetes, and drug addiction.
Biochemical and Physiological Effects
BRL-15572 has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to decrease food intake and body weight in obese rats, indicating its potential use in the treatment of obesity. BRL-15572 has also been shown to improve glucose tolerance and insulin sensitivity in diabetic rats, indicating its potential use in the treatment of diabetes. Additionally, BRL-15572 has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine, indicating its potential use in the treatment of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
BRL-15572 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and administered to animals. It has also been extensively studied in preclinical models, making it a well-characterized tool compound for the study of N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea Y2 receptor function. However, BRL-15572 also has some limitations for lab experiments. It is a selective antagonist of the N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea Y2 receptor, meaning that its effects may be limited to this receptor subtype. Additionally, its potential therapeutic applications in humans are still being investigated, meaning that its relevance to human disease may be unclear.
Orientations Futures
There are several future directions for the study of BRL-15572. One potential direction is the investigation of its potential therapeutic applications in humans. Clinical trials are needed to determine its safety and efficacy in the treatment of anxiety, depression, obesity, diabetes, and drug addiction. Another potential direction is the investigation of its effects on other physiological processes beyond those currently studied, such as pain, inflammation, and cardiovascular function. Finally, the development of more selective and potent N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea Y2 receptor antagonists may lead to the discovery of new therapeutic targets and drugs.
Méthodes De Synthèse
The synthesis of BRL-15572 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the reaction between 1,3-benzodioxole-5-carboxylic acid and 1-cyclopentyl-3-(dimethylamino)propan-1-one to form the intermediate N-(1-cyclopentyl-3-oxopropyl)-1,3-benzodioxole-5-carboxamide. This intermediate is then reacted with N-methyl-N-(pyrrolidin-3-ylmethyl)amine to yield the final product BRL-15572.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in preclinical models, indicating its potential use in the treatment of anxiety and depression. BRL-15572 has also been studied for its potential use in the treatment of obesity and diabetes, as N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea has been implicated in the regulation of food intake and energy metabolism. Additionally, BRL-15572 has been investigated for its potential use in the treatment of drug addiction, as N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea has been shown to modulate the reward pathway in the brain.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-cyclopentylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-18(20-14-5-6-16-17(9-14)24-12-23-16)19-10-13-7-8-21(11-13)15-3-1-2-4-15/h5-6,9,13,15H,1-4,7-8,10-12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLLAPBNSNCTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-N'-[(1-cyclopentyltetrahydro-1H-pyrrol-3-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)

![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4935261.png)
![2-[(2-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4935266.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4935273.png)
![3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4935277.png)

![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4935283.png)

![3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4935299.png)